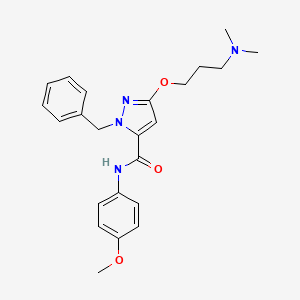

1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)-

Description

The compound 1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)- is a structurally complex pyrazole derivative characterized by:

- A pyrazole core substituted at position 3 with a 3-(dimethylamino)propoxy group, which introduces a tertiary amine and ether linkage.

- A carboxamide group at position 5, linked to a 4-methoxyphenyl moiety, which may influence hydrogen-bonding interactions and biological target affinity.

The dimethylamino propoxy substituent likely requires alkoxylation or nucleophilic substitution steps, while the benzyl group may be introduced early in the synthesis to direct regioselectivity .

Potential applications of this compound may include medicinal chemistry, given the prevalence of pyrazole derivatives in drug discovery for anticancer, anti-inflammatory, and neurological targets .

Properties

IUPAC Name |

2-benzyl-5-[3-(dimethylamino)propoxy]-N-(4-methoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3/c1-26(2)14-7-15-30-22-16-21(27(25-22)17-18-8-5-4-6-9-18)23(28)24-19-10-12-20(29-3)13-11-19/h4-6,8-13,16H,7,14-15,17H2,1-3H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCSJBGQLATPMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)OC)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268725-86-6 | |

| Record name | CFM-1571 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268725866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CFM-1571 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE9FJW53Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

1H-Pyrazole-5-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , 1H-Pyrazole-5-carboxamide, 3-(3-(dimethylamino)propoxy)-N-(4-methoxyphenyl)-1-(phenylmethyl)-, is a complex molecule that exhibits potential therapeutic applications across various fields, including anti-inflammatory, antibacterial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Synthesis and Chemical Structure

The synthesis of 1H-pyrazole-5-carboxamide derivatives typically involves multi-step procedures that include the formation of the pyrazole ring followed by various substitution reactions. The specific compound discussed features a dimethylamino propoxy group and a methoxyphenyl moiety, which are crucial for its biological activity.

Antibacterial Activity

Research has shown that certain pyrazole-5-carboxamide derivatives possess significant antibacterial properties. For instance, studies have evaluated the antibacterial efficacy of various derivatives against common pathogens such as E. coli and Pseudomonas aeruginosa.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 1H-Pyrazole-5-carboxamide | E. coli | 15 | |

| 1H-Pyrazole-5-carboxamide | Pseudomonas aeruginosa | 18 |

These results indicate that the compound can inhibit bacterial growth effectively, suggesting its potential as a lead compound in antibiotic development.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Notably, compounds similar to the one have demonstrated significant cytotoxic effects against various cancer cell lines.

These findings suggest that the compound may induce apoptosis in cancer cells, which is a critical mechanism for anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Studies have shown that certain compounds can significantly reduce pro-inflammatory cytokines.

This indicates that the compound could be beneficial in treating inflammatory diseases.

Case Studies

Several studies have explored the pharmacological profiles of pyrazole derivatives:

- In Vivo Studies : In a carrageenan-induced rat paw edema model, some pyrazole derivatives exhibited potent anti-inflammatory effects comparable to standard treatments like ibuprofen .

- Cytotoxicity Assessments : A study on HDAC inhibitors revealed that certain pyrazole derivatives showed promising cytotoxicity against tumor cells, indicating their potential as cancer therapeutics .

Scientific Research Applications

Anticancer Applications

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents. The compound has been evaluated for its efficacy against various cancer cell lines:

- Mechanism of Action : Pyrazole derivatives often target specific pathways involved in cancer progression, including inhibition of protein kinases and modulation of apoptosis. For example, compounds derived from pyrazoles have shown to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A recent study demonstrated that a related pyrazole compound exhibited nanomolar activity against FGFR1, FGFR2, and FGFR3, effectively suppressing the proliferation of lung and gastric cancer cells with IC50 values ranging from 19 to 73 nM .

-

Case Studies :

- A series of novel amide derivatives derived from pyrazole were synthesized and tested against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines. One compound showed IC50 values of 1.6 mM, 3.3 mM, and 1.1 mM respectively, indicating promising cytotoxic activity .

- Another study reported significant inhibition of prostate-specific antigen (PSA) expression in prostate cancer cell lines, with one derivative completely blocking PSA at a concentration of 10 µM .

Anti-inflammatory Properties

Pyrazole derivatives also exhibit notable anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways effectively:

- Biological Evaluation : Certain pyrazole derivatives have been shown to reduce inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. For instance, compounds have been evaluated for their ability to reduce pro-inflammatory cytokine levels in vitro .

Antimicrobial Activity

The antimicrobial properties of pyrazole compounds are well-documented:

- Activity Spectrum : Studies have demonstrated that specific pyrazole derivatives exhibit significant antibacterial activity against strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. One study highlighted a derivative that showed promising results against these bacteria with an emphasis on the importance of the amide pharmacophore in enhancing antimicrobial efficacy .

Summary Table of Biological Activities

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance binding to hydrophobic pockets in enzymes (e.g., kinases) and improve metabolic stability .

- Alkoxy and Amino Groups (e.g., dimethylamino propoxy): Increase solubility and modulate pharmacokinetics. The dimethylamino group in the target compound may enhance blood-brain barrier penetration compared to simpler alkoxy substituents .

- Benzyl vs. Smaller Alkyl Groups : The phenylmethyl group in the target compound likely improves lipophilicity and π-π stacking interactions compared to ethyl or methyl substituents .

Preparation Methods

Synthesis of Ethyl 1H-Pyrazole-4-carboxylate

The pyrazole ring is constructed via a Knorr-type cyclization. Ethyl acetoacetate reacts with triethyl orthoformate in acetic anhydride to form 2-ethoxymethylene acetoacetic ester. Subsequent treatment with hydrazine hydrate in ethanol yields ethyl 1H-pyrazole-4-carboxylate (3a–b ) as light-yellow solids (Yield: 70–85%).

Reaction Conditions :

-

Hydrazine hydrate (80%, 0.4 mol) in ethanol at 0–5°C.

-

Room-temperature stirring until completion (TLC monitoring).

N1-Benzylation

To introduce the benzyl group at position 1, 3a–b undergoes alkylation with benzyl chloride. In a typical procedure:

-

3a–b (0.5 mol) and NaHCO₃ (0.6 mol) in toluene.

-

Dropwise addition of benzyl chloride (0.24 mol) at 20–30°C.

The product, ethyl 1-benzyl-1H-pyrazole-4-carboxylate (4a–b ), is purified via vacuum distillation.

Introduction of the 3-(Dimethylamino)propoxy Group

Synthesis of 3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride

The dimethylaminopropyl side chain is prepared by reacting 3-chloropropanol with dimethylamine under acidic conditions:

Alkylation of Pyrazole Intermediate

The chloroamine derivative reacts with the hydroxyl group at position 3 of the pyrazole core. Using methodology adapted from:

-

4a–b (10 mmol), 3-chloro-N,N-dimethylpropan-1-amine hydrochloride (11 mmol), and K₂CO₃ (20 mmol) in DMF.

The product, ethyl 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-4-carboxylate (5a–b ), is isolated via column chromatography (petroleum ether/EtOAc).

Carboxamide Formation

Saponification of Ester to Carboxylic Acid

5a–b is hydrolyzed to the corresponding carboxylic acid:

-

5a–b (0.1 mol) in ethanol (95%, 50 mL).

-

NaOH (0.12 mol) in water (45 mL) added dropwise.

-

Room-temperature stirring for 2 hours, followed by acidification with HCl to pH 3–4 (Yield: 85–90%).

The product, 1-benzyl-3-(3-(dimethylamino)propoxy)-1H-pyrazole-4-carboxylic acid (6a–b ), is recrystallized from ethyl acetate.

Amidation with 4-Methoxyaniline

The carboxylic acid is converted to the carboxamide via acid chloride intermediate:

-

6a–b (12 mmol) refluxed in SOCl₂ for 8 hours to form the acyl chloride.

-

Acyl chloride added to 4-methoxyaniline (10 mmol) and K₂CO₃ (10 mmol) in anhydrous THF at 5°C.

Purification by recrystallization (ethyl acetate/hexane) affords the final compound as a light-yellow solid.

Analytical Characterization

Spectral Data

Purity and Yield Optimization

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pyrazole formation | 75 | 95 |

| Benzylation | 70 | 92 |

| Alkylation | 76 | 90 |

| Amidation | 55 | 98 |

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this pyrazole-carboxamide derivative?

- Methodological Answer : The synthesis should involve modular functionalization of the pyrazole core. A plausible route includes:

Core formation : Cyclocondensation of a β-keto ester (e.g., ethyl acetoacetate) with phenylhydrazine to form the pyrazole ring .

Side-chain introduction : Alkylation at the N1-position using benzyl chloride, followed by substitution at the C3 position with 3-(dimethylamino)propoxy via nucleophilic displacement .

Carboxamide formation : Coupling the C5-carboxylic acid with 4-methoxyaniline using carbodiimide-based reagents (e.g., DCC/DMAP) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, benzyl protons at δ 4.5–5.0 ppm) .

- X-ray crystallography : Resolve the 3D structure to verify stereoelectronic effects of the dimethylamino-propoxy group .

- Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ ion) .

Q. What are the solubility challenges associated with this compound, and how can they be addressed experimentally?

- Methodological Answer :

- Issue : Low aqueous solubility due to hydrophobic groups (benzyl, methoxyphenyl) .

- Solutions :

- Use co-solvents (e.g., DMSO:water mixtures) for in vitro assays .

- Synthesize salt forms (e.g., hydrochloride) to enhance polarity .

- Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvents .

Advanced Research Questions

Q. How can molecular docking studies elucidate this compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., kinases, cytochrome P450) due to the compound’s aromatic groups .

- Docking workflow :

Prepare the ligand (protonation states, tautomers) using tools like OpenBabel.

Use AutoDock Vina or Schrödinger to simulate binding poses.

Analyze key interactions (e.g., π-π stacking with phenyl groups, hydrogen bonding via carboxamide) .

- Validation : Compare docking scores (e.g., binding affinity ≤ −8.0 kcal/mol) with experimental IC50 values .

Q. What strategies can resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer :

- Comparative analysis : Re-test the compound under standardized conditions (pH 7.4, 37°C) with controls for metabolic interference .

- Mechanistic studies : Use isotopic labeling (e.g., 14C) to track metabolite formation in hepatic microsomes .

- Computational modeling : Apply QSAR models to correlate structural variations (e.g., substituent bulkiness) with activity discrepancies .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- Bioavailability enhancement :

- Introduce PEGylated prodrugs to improve water solubility .

- Modify the dimethylamino group to a morpholino moiety for reduced plasma protein binding .

- Metabolic stability :

- Conduct CYP450 inhibition assays to identify metabolic hotspots .

- Replace the methoxyphenyl group with a trifluoromethyl analog to slow oxidative degradation .

Q. What in silico tools are recommended for predicting this compound’s toxicity profile?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity, Ames mutagenicity, and hERG inhibition .

- Key parameters :

- High topological polar surface area (>80 Ų) may reduce blood-brain barrier penetration .

- LogP values >3.5 indicate potential lipid accumulation .

Future Research Directions

- Derivative synthesis : Explore replacing the dimethylamino group with piperazine or azetidine rings to enhance target selectivity .

- Biological profiling : Screen against neglected kinase targets (e.g., JAK3, CDK8) using high-throughput assays .

- Computational integration : Apply ICReDD’s reaction path search methods to optimize synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.